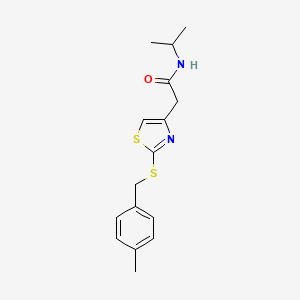

N-isopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS2/c1-11(2)17-15(19)8-14-10-21-16(18-14)20-9-13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHCUORYSMTZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-isopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for a variety of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of N-isopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is , and its structure features a thiazole ring substituted with an isopropyl group and a methylbenzyl thioether. The presence of the thiazole moiety is crucial for its biological activity, as it can interact with various biological targets.

Anticancer Activity

Research has indicated that thiazole derivatives can exhibit significant anticancer properties. A study evaluating similar compounds demonstrated that they could induce apoptosis in cancer cells, particularly in A549 (lung cancer) and C6 (glioma) cell lines. The mechanism involves the activation of caspase pathways, which are essential for programmed cell death .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 5.0 | Caspase activation |

| Compound B | C6 | 7.5 | DNA synthesis inhibition |

| N-isopropyl derivative | TBD | TBD | TBD |

Enzyme Inhibition

Thiazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds similar to N-isopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have shown promising results in reducing AChE activity, suggesting potential therapeutic applications for neurodegenerative diseases .

Table 2: Acetylcholinesterase Inhibition

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have reported that compounds containing thiazole rings exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The precise mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- In vitro Studies on Cancer Cells : In a laboratory setting, several thiazole derivatives were tested against cancer cell lines. The results indicated that compounds with similar structural features to N-isopropyl derivatives exhibited cytotoxic effects and induced apoptosis through caspase activation.

- AChE Inhibition Studies : A series of thiazole compounds were synthesized and tested for their inhibitory effects on AChE. The most potent inhibitors showed IC50 values in the low micromolar range, indicating strong potential for therapeutic use in Alzheimer's disease treatment.

Q & A

Q. What are the established synthetic routes for N-isopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multicomponent reactions. For example:

- Thiazole Core Formation : React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide-thiazole backbone .

- Thioether Linkage : Introduce the (4-methylbenzyl)thio group using alkylation or thiol-disulfide exchange under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is typically employed to isolate the product, followed by recrystallization for purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C-NMR in CDCl₃ or DMSO-d₆ confirms regiochemistry (e.g., δ ~2.5 ppm for N-isopropyl protons; δ ~7.3 ppm for aromatic protons) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed m/z for C₁₆H₂₁N₃OS₂: 335.11 vs. 335.10) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles and packing motifs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or benzyl group) affect biological activity?

- Methodological Answer :

- Thioether Optimization : Replacing the 4-methylbenzyl group with electron-withdrawing groups (e.g., nitro) enhances antiviral activity but reduces solubility. Use comparative SAR studies with analogs (e.g., compound 40 in ) .

- Triazole Linkers : Introducing triazole moieties (e.g., 1,2,4-triazol-3-yl) improves SIRT2 inhibition by altering hydrogen-bonding interactions (IC₅₀ reduced from 12 µM to 3 µM in modified analogs) .

- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding to targets like CDK9 or SIRT2. Adjust substituent polarity to optimize binding free energy (ΔG) .

Q. What computational strategies are used to predict target selectivity and off-target effects?

- Methodological Answer :

- Pharmacophore Modeling : Define essential features (e.g., hydrogen-bond acceptors at the thiazole sulfur) using Schrödinger Suite .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability in binding pockets (e.g., CDK9 vs. CDK2) .

- ADMET Prediction : SwissADME calculates logP (2.8 ± 0.3) and BBB permeability to prioritize analogs with favorable pharmacokinetics .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities (e.g., antiviral vs. anticancer) be resolved?

- Methodological Answer :

- Assay Conditions : Compare IC₅₀ values across studies (e.g., MTT vs. plaque reduction assays). Adjust for cell-line variability (e.g., HeLa vs. HepG2) .

- Metabolite Interference : Test stability in serum (e.g., 24-h incubation) to rule out metabolite-driven activity .

- Structural Verification : Confirm batch purity via HPLC (>95%) to eliminate impurities as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.